molecular formula C₄₆H₆₆O₉ B1155583 Treprostinil-2-yl Treprostinilate Ester

Treprostinil-2-yl Treprostinilate Ester

货号: B1155583
分子量: 763.01
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Treprostinil-2-yl Treprostinilate Ester is a chemical impurity and analog of Treprostinil, a synthetic prostacyclin analog and vasodilator used for the treatment of pulmonary arterial hypertension (PAH) . As a process-related impurity or degradation product, this ester is a critical reference standard for ensuring the purity and quality of Treprostinil Active Pharmaceutical Ingredient (API) during its development and manufacturing . Researchers utilize this compound in analytical method development and validation, particularly with techniques like HPLC, to accurately identify and quantify impurity levels in pharmaceutical samples . The molecular formula of this compound is C46H66O9, with a molecular weight of 763.01 g/mol . Its structure is characterized as a dimeric ester formed from Treprostinil molecules. By studying such impurities, scientists can gain insights into the stability and degradation pathways of the parent drug, Treprostinil, which is a stable tricyclic benzidine analogue of prostacyclin that acts as a potent vasodilator . This compound is supplied for the exclusive purpose of laboratory research.

属性

分子式

C₄₆H₆₆O₉

分子量

763.01

同义词

Benzyl 2-(((1R,2R,3aS,9aS)-2-Hydroxy-1-((S)-3-(2-(((2R,3R,3aS,9aS)-2-hydroxy-3-((R)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-6-yl)oxy)acetoxy)octyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl)oxy)acetate;  Trepro

产品来源

United States

Chemical Synthesis and Structural Modification of Treprostinil Esters

Synthetic Methodologies for Esterification of Treprostinil (B120252) and its Derivatives

The esterification of treprostinil—a molecule with a carboxylic acid, a phenolic hydroxyl, and a secondary aliphatic hydroxyl group—requires carefully chosen synthetic routes to ensure the desired ester is formed with high selectivity and yield.

The formation of an ester bond is a cornerstone of organic synthesis. In the context of complex molecules like treprostinil, this typically involves the reaction of a carboxylic acid with an alcohol. For the synthesis of Treprostinil-2-yl Treprostinilate Ester, one molecule of treprostinil acts as the carboxylic acid component, while the secondary hydroxyl group on the octyl side chain of a second treprostinil molecule serves as the alcohol.

Several strategies can be employed to facilitate this transformation. One common approach is to "activate" the carboxylic acid to make it more reactive towards the alcohol. This can be achieved using coupling reagents. Another method involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an active ester, which then readily reacts with the alcohol. researchgate.net For instance, the use of N-hydroxybenzotriazole (HOBT) has been successful in activating carboxylic acids for coupling with primary amines to form amides, and similar principles can be applied to ester formation. researchgate.net

Given that treprostinil possesses multiple reactive functional groups, protecting group chemistry is essential for the selective synthesis of a specific ester like this compound. jocpr.comwikipedia.org Protecting groups are temporary modifications that mask a reactive functional group, preventing it from participating in a reaction, and can be removed later in the synthetic sequence. wikipedia.org

To synthesize the target dimer, the phenolic hydroxyl groups on both treprostinil molecules and the carboxylic acid on the "alcohol" molecule must be protected. Common protecting groups for hydroxyls and carboxylic acids are chosen based on their stability to the reaction conditions and the ease of their removal. jocpr.comnumberanalytics.com

Functional Group to ProtectPotential Protecting GroupDeprotection Condition
Carboxylic AcidMethyl or Ethyl EsterBase-catalyzed hydrolysis
Carboxylic AcidBenzyl (B1604629) EsterHydrogenolysis
Phenolic HydroxylBenzyl (Bn)Hydrogenolysis
Aliphatic Hydroxyltert-Butyldimethylsilyl (TBDMS)Acid (e.g., TBAF)
Aliphatic HydroxylTetrahydropyranyl (THP)Acidic hydrolysis

This table presents common protecting groups used in organic synthesis that are applicable to the functional groups present in treprostinil.

The strategic use of orthogonal protecting groups—groups that can be removed under different conditions—is crucial. jocpr.comwikipedia.org For example, a benzyl ester protecting the carboxylic acid can be removed by hydrogenolysis, while a silyl (B83357) ether protecting the phenolic hydroxyl can be removed with fluoride (B91410) ions, allowing for selective deprotection at different stages of the synthesis. wikipedia.org

Design and Impact of Alkyl Chain Lengths on Prodrug Characteristics

The development of treprostinil esters is primarily a prodrug strategy. A prodrug is an inactive compound that is converted into an active drug within the body. In this case, treprostinil esters are designed to be hydrolyzed by endogenous enzymes (esterases) to release the active treprostinil. The rate of this conversion is a critical characteristic that can be finely tuned by modifying the structure of the ester, particularly the length of the alkyl chain. nih.govnih.gov

Research has shown a clear correlation between the alkyl chain length of a treprostinil ester and its rate of conversion back to treprostinil. nih.gov This relationship is fundamental to designing long-acting formulations.

Treprostinil EsterAlkyl Chain LengthRelative Rate of Conversion to Treprostinil
Short-chain esters2-8 carbonsFaster
Treprostinil Palmitil16 carbonsSlower

This table summarizes findings on the conversion rates of treprostinil esters with varying alkyl chain lengths. nih.gov

Specifically, treprostinil palmitil, which has a 16-carbon alkyl chain, demonstrates a significantly slower rate of conversion to treprostinil when compared to esters with shorter alkyl chains (2-8 carbons). nih.gov This slower conversion allows for a sustained release of the active drug over a longer period. This principle of tuning pharmacokinetics by altering alkyl chain length is a key consideration in the design of ester prodrugs. nih.gov

Other Structural Modifications and Analogs of Treprostinil Esters

Beyond simple alkyl esters and the specific dimer this compound, chemists have explored a variety of other structural modifications to create novel treprostinil analogs. These modifications aim to further refine the compound's properties. Patents describe a range of treprostinil derivatives where the core structure is altered in conjunction with esterification. google.com These modifications can involve changes to the benzindene core of the molecule or the introduction of different functional groups to create analogs with unique chemical and biological profiles. The synthesis of such analogs often involves similar esterification and protecting group strategies as described previously. google.com

Advanced Purification Techniques for Treprostinil Ester Compounds

The purity of any synthesized chemical compound is paramount, and advanced purification techniques are often required to meet stringent standards. While traditional column chromatography is a staple in organic synthesis, it can be laborious and solvent-intensive. google.com For treprostinil and its derivatives, more advanced and efficient methods have been developed.

One effective technique involves the formation of a salt of the treprostinil molecule. For example, treprostinil can be converted into its crystalline diethanolamine (B148213) salt. google.com This process is so effective at removing impurities that it can eliminate the need for chromatographic purification of the preceding synthetic intermediate. The highly pure salt can then be treated with acid to liberate the pure treprostinil, which can be carried forward to the next synthetic step, such as esterification. google.com This method represents a significant process improvement, leading to a more robust and scalable synthesis. google.com

Prodrug Bioreversion and Metabolic Pathways

Fundamental Principles of Prodrug Design for Controlled Release

The ester prodrug strategy is one of the most common approaches in drug design, aimed at overcoming limitations of a parent drug, such as poor bioavailability. nih.gov This method involves masking a polar functional group, like a carboxylate, by converting it into a less polar ester. nih.govscirp.org This modification increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. scirp.orgrsc.org The core principle is that the prodrug itself is pharmacologically inactive, or significantly less active than the parent drug. scirp.orgtandfonline.com Its therapeutic effect is entirely dependent on its conversion back to the active form within the body. tandfonline.com

This design is particularly useful for achieving controlled or sustained release. scirp.org The rate of conversion from the inactive prodrug to the active drug can be modulated by altering the chemical nature of the ester group. rsc.org For instance, the structure of the alcohol moiety in an ester prodrug can be modified to influence the rate of enzymatic cleavage, thereby controlling the release profile of the active drug. nih.gov In the context of treprostinil (B120252), which has a short biological half-life, creating an ester prodrug allows for a slower, more sustained release after administration. nih.govnih.govnih.gov This approach can help maintain therapeutic concentrations of treprostinil over a longer period, potentially reducing dosing frequency. nih.govnih.gov The design of such prodrugs aims for stability during storage and administration, ensuring that the conversion to treprostinil occurs in vivo at the desired rate. justia.com

Enzymatic Hydrolysis Mechanisms in Biological Systems

The primary mechanism for the activation of ester prodrugs within the body is enzymatic hydrolysis. scirp.org The human body contains a wide variety of hydrolytic enzymes, ubiquitously expressed in many cell types, that can catalyze the cleavage of ester bonds. nih.govgoogle.com This process involves the enzymatic addition of water across the ester linkage, which breaks the bond and releases the active carboxylic acid-containing drug and an alcohol byproduct. nih.gov While this enzymatic action is crucial for activation, it can also present challenges, as nonspecific hydrolysis by various esterases throughout the body can sometimes lead to premature drug release before the prodrug reaches its intended target. rsc.org

Endogenous esterases, such as human carboxylesterases, are key enzymes responsible for the activation of most ester prodrugs. nih.gov These enzymes are widely distributed in the body, including in the liver, plasma, and other tissues. rsc.org The substrate specificity of these esterases can be leveraged in rational prodrug design to target specific tissues or achieve a desired rate of activation. nih.gov

In the case of treprostinil ester prodrugs, specific enzymes found in the lungs are responsible for their activation. tandfonline.com Research on treprostinil palmitil, an ester prodrug of treprostinil, identified lipoprotein lipase (B570770) (LPL) as a key enzyme responsible for hydrolyzing the ester bond to release active treprostinil. tandfonline.comnih.gov LPL, which typically hydrolyzes triglycerides, has a structure that can accommodate the long fatty acid chain of treprostinil palmitil, facilitating its conversion. tandfonline.com The therapeutic effect of the prodrug is therefore entirely reliant on the rate and extent of its conversion by these endogenous enzymes. tandfonline.com

The biological microenvironment at the site of drug delivery can significantly influence the rate of prodrug hydrolysis. nih.gov Factors such as pH can affect the chemical stability of the ester bond, as most esters are susceptible to spontaneous hydrolysis under acidic or basic conditions. nih.govmdpi.com This is a consideration in oral administration, where the prodrug is exposed to the acidic environment of the stomach. rsc.org

Beyond pH, the specific composition of the local tissue environment, including the presence of particular enzymes, growth factors, and other bioactive substances, plays a crucial role. nih.gov For inhaled treprostinil prodrugs, the lung microenvironment is the primary site of action. tandfonline.com The availability of the prodrug in a form accessible to enzymes is a rate-limiting factor in its conversion. tandfonline.com The low aqueous solubility of highly lipophilic prodrugs can mean that they must be properly formulated, for example in lipid nanoparticles, to ensure they can interact effectively with enzymes like LPL within the lung tissue. tandfonline.comnih.gov The activation of immune cells like microglia and macrophages can also alter the metabolic landscape, including the release of enzymes and changes in lipid metabolism, which could theoretically impact the hydrolysis of lipid-ester prodrugs. rupress.org

Kinetics of Treprostinil-2-yl Treprostinilate Ester Hydrolysis

Specific kinetic data for the hydrolysis of this compound is not available in the cited literature. However, research on other treprostinil ester prodrugs provides insight into how chemical structure dictates the kinetics of bioreversion. The rate of conversion is a critical factor, as it determines the release profile of the active treprostinil. nih.gov

Screening assays focusing on the conversion of various treprostinil alkyl ester prodrugs to treprostinil have demonstrated that the length of the alkyl chain is a key determinant of the hydrolysis rate. nih.gov Longer alkyl chains result in a slower rate of conversion. nih.gov This principle is central to designing long-acting formulations. For example, treprostinil palmitil, which has a 16-carbon alkyl chain, was found to have the slowest rate of conversion when compared to esters with shorter alkyl chains (from 2 to 8 carbons). nih.gov This slower hydrolysis contributes to a sustained release profile and a lower maximum plasma concentration (Cmax) of the active drug, treprostinil. nih.govnih.gov

Table 1: Relative Conversion Rates of Treprostinil Alkyl Ester Prodrugs This table illustrates the general principle that the rate of enzymatic hydrolysis and subsequent release of treprostinil is dependent on the structure of the ester promoiety.

Prodrug MoietyAlkyl Chain LengthRelative Rate of Conversion to Treprostinil
Short-Alkyl Chain Esters2-8 CarbonsFaster
Palmitil Ester16 CarbonsSlower nih.gov

In Vitro Metabolic Stability and Metabolite Identification of Treprostinil Esters

In vitro models are essential for evaluating the metabolic stability of prodrugs and identifying their metabolites. scirp.org These studies often use liver microsomes, which contain key drug-metabolizing enzymes, to simulate metabolism in the liver. scirp.org For treprostinil ester prodrugs, stability assessments are crucial to ensure that the compound remains intact until it reaches its target and that its breakdown products are understood.

The parent drug, treprostinil, is metabolized by the cytochrome P450 enzyme CYP2C8. nih.gov However, the stability of the ester prodrug itself is primarily related to its resistance to hydrolysis before reaching the target site. justia.com Studies on treprostinil palmitil have confirmed it is a pure prodrug with no inherent activity at prostanoid receptors. nih.gov

During the development of different formulations, the chemical stability of treprostinil esters has been evaluated. In one instance, the development of a solution-based metered-dose inhaler for treprostinil palmitil revealed that the choice of solvent could impact stability. nih.gov The use of ethanol (B145695) as a cosolvent led to the transesterification of treprostinil palmitil, forming treprostinil ethyl ester as a degradation byproduct. nih.gov This highlights the importance of formulation in maintaining the stability of the prodrug.

Table 2: Summary of In Vitro Findings for Treprostinil Ester Prodrugs

CompoundIn Vitro System/ConditionFindingReference
Treprostinil PalmitilProstanoid Receptor Binding AssayNo inherent binding activity, confirming it is a pure prodrug. nih.gov
Treprostinil PalmitilFormulation with Ethanol CosolventObservation of transesterification, leading to the formation of Treprostinil Ethyl Ester. nih.gov
TreprostinilHuman Liver Microsomes (CYP Enzymes)Metabolized by CYP2C8. nih.gov

Pharmacological and Biological Investigation Pre Clinical Models

In Vitro Receptor Binding and Functional Activity of Treprostinil (B120252) Ester Prodrugs

Pre-clinical in vitro studies have consistently demonstrated that treprostinil ester prodrugs, such as the hexadecyl ester treprostinil palmitil (also referred to as C16TR), are inert at prostanoid receptors. nih.govnih.gov These prodrugs are designed to be biologically inactive until they are hydrolyzed by endogenous esterases in the body to release the active parent compound, treprostinil. nih.gov

In comprehensive receptor binding and enzyme inhibition assays, treprostinil palmitil showed no significant activity or binding affinity (at concentrations >10 µM) for a panel of key G-protein coupled prostanoid receptors, including the prostaglandin (B15479496) I2 (IP), prostaglandin E2 (EP2), prostaglandin D2 (DP1), and prostaglandin E4 (EP4) receptors. nih.govresearchgate.net This is in stark contrast to the parent molecule, treprostinil, which potently binds to these same receptors to elicit its pharmacological effects. nih.gov Further functional assays confirmed this lack of inherent activity; for example, the prodrug had no effect on adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation in rat blood at concentrations up to 200 nM. nih.gov This confirms that the ester moiety effectively masks the pharmacophore of treprostinil, rendering the prodrug a pure, inactive carrier molecule prior to its metabolic conversion. nih.gov

Table 1: Comparative In Vitro Receptor Binding Activity

Compound Target Receptors Binding Activity
Treprostinil Ester Prodrug (e.g., Treprostinil Palmitil) IP, EP2, DP1, EP4 No significant binding activity observed (>10 µM). nih.govresearchgate.net

| Treprostinil (Parent Drug) | IP, EP2, DP1, EP4 | Potent binding affinity. nih.govucl.ac.uk |

The pharmacological and therapeutic effects observed following the administration of treprostinil ester prodrugs are not due to the prodrug itself but are indirectly mediated through its slow and sustained conversion to the active parent drug, treprostinil. nih.govnih.gov The prodrug acts as a reservoir that gradually releases treprostinil, which then engages with its target prostanoid receptors. nih.gov

Treprostinil is a potent prostacyclin analogue that exerts its effects by binding to several prostanoid receptors, with high affinity for the IP, EP2, and DP1 receptors. ucl.ac.uknih.gov The activation of these Gs-coupled receptors leads to increased intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates a range of physiological responses, including vasodilation and inhibition of smooth muscle cell proliferation. nih.gov In pre-clinical models, the efficacy of treprostinil ester prodrugs in producing sustained pulmonary vasodilation directly correlates with the generation and local activity of treprostinil in lung tissues. nih.govnih.gov Therefore, the entire biological activity profile of the prodrug is attributable to the pharmacokinetic process of its conversion to treprostinil and the subsequent pharmacodynamic actions of treprostinil on its receptors. nih.gov

Pre-clinical Pharmacokinetic Characterization in Animal Models

Pharmacokinetic studies in animal models, including rats and dogs, have characterized the distribution of inhaled treprostinil ester prodrugs and their active metabolite, treprostinil. nih.gov Following administration of the prodrug formulated in a lipid nanoparticle (LNP), high concentrations of the inactive prodrug are maintained in the lungs. nih.gov This lung-centric deposition is a key feature of the delivery system, creating a local depot. nih.gov

Conversely, this delivery approach results in a significantly lower maximum plasma concentration (Cmax) for both the prodrug and, more importantly, the active treprostinil metabolite compared to direct inhalation of unmodified treprostinil. nih.govnih.gov This favorable pharmacokinetic profile demonstrates a sustained presence of the drug in the target lung tissue while minimizing systemic exposure and the associated transiently high plasma concentrations that can lead to side effects. nih.govmedchemexpress.com Single- and multiple-dose studies in rats confirmed proportionate, dose-dependent increases in the Cmax and area under the curve (AUC) for treprostinil in both plasma and lung tissue. nih.gov Similar dose-dependent results for plasma levels were observed in single-dose studies in dogs. nih.gov

A primary advantage of the treprostinil ester prodrug formulation is its sustained-release profile, leading to a prolonged duration of action. nih.gov The slow dissociation of the prodrug from its lipid nanoparticle carrier and subsequent gradual hydrolysis by lung esterases ensures a continuous and extended presentation of active treprostinil to the pulmonary vasculature. nih.govnih.gov

This sustained effect has been demonstrated in pre-clinical efficacy models. In hypoxia-challenged rats, a single inhaled dose of the treprostinil prodrug produced sustained pulmonary vasodilation for over 3 hours, whereas the effect of an equivalent dose of unmodified inhaled treprostinil was lost by the 3-hour time point. nih.gov Further studies in rats and dogs showed that the prodrug formulation could inhibit hypoxia-induced pulmonary vasoconstriction for up to 24 hours. nih.gov This extended pharmacodynamic effect is consistent with a pharmacokinetic profile suitable for a reduced, once- or twice-daily dosing frequency. nih.gov

Direct comparative pharmacokinetic studies in animal models have highlighted the significant advantages of the prodrug approach over the administration of unmodified treprostinil. nih.govnih.gov The most notable difference is in the plasma concentration profile of the active drug.

When administered as an inhaled treprostinil ester prodrug in a lipid nanoparticle carrier (TPD-LNP), the resulting plasma Cmax of treprostinil was approximately 10-fold lower than that observed after the administration of an inhaled treprostinil solution. nih.govnih.gov Despite this blunted peak systemic exposure, the prodrug formulation yielded prolonged plasma levels of treprostinil, maintaining therapeutic concentrations over an extended period. nih.gov In contrast, unmodified treprostinil is known for its short biological half-life, which necessitates frequent dosing or continuous infusion to maintain efficacy. nih.govnih.gov These findings underscore the success of the prodrug strategy in altering the pharmacokinetic properties to achieve a more favorable sustained-release profile with reduced peak systemic concentrations. nih.gov

Table 2: Pharmacokinetic Profile Comparison in Animal Models

Pharmacokinetic Parameter Treprostinil Ester Prodrug (Inhaled) Unmodified Treprostinil (Inhaled)
Treprostinil Plasma Cmax Approximately 10-fold lower. nih.govnih.gov Higher, transient peak concentrations. nih.gov
Treprostinil Plasma Levels Prolonged and sustained. nih.gov Rapid elimination, short half-life. nih.gov
Duration of Action (Rat Model) Sustained pulmonary vasodilation >3 hours. nih.gov Pharmacological effect lost by 3 hours. nih.gov

| Concentration in Lungs | High concentration of inactive prodrug. nih.gov | High initial concentration of active drug. nih.gov |

Pre-clinical Pharmacodynamic Studies in Disease Models

Inhibition of Pulmonary Vasoconstriction in Hypoxia-Challenged Animal Models

There is no available data from preclinical studies to detail the effects of Treprostinil-2-yl Treprostinilate Ester on inhibiting pulmonary vasoconstriction in animal models subjected to hypoxic conditions.

Effects on Pulmonary Vascular Remodeling in Animal Models

Information regarding the impact of this compound on pulmonary vascular remodeling in animal models is not available in published research.

Anti-fibrotic and Anti-inflammatory Activities in Rodent Models

There are no specific studies detailing the anti-fibrotic or anti-inflammatory properties of this compound in rodent models.

Advanced Formulation and Drug Delivery System Research

Development of Lipid Nanoparticle Formulations for Treprostinil (B120252) Esters

The development of lipid nanoparticle (LNP) formulations for treprostinil esters represents a key strategy to overcome the limitations of treprostinil's short half-life. nih.gov Researchers have focused on creating slow-release formulations by chemically modifying treprostinil into an alkyl prodrug (TPD) and subsequently encapsulating it within an LNP carrier. nih.govresearchgate.net This approach is designed to reduce dosing frequency and mitigate side effects associated with transiently high plasma concentrations of the drug. nih.govresearchgate.net

A notable example involves the development of a 16-carbon alkyl ester derivative of treprostinil, known as treprostinil palmitil, formulated as lipid nanoparticles. nih.govresearchgate.net Preclinical studies in rat models of hypoxia-induced pulmonary vasoconstriction demonstrated that the inhaled treprostinil prodrug-LNP formulation (TPD-LNP) resulted in an approximately 10-fold lower maximum plasma concentration (Cmax) of treprostinil compared to an inhaled treprostinil solution. nih.govresearchgate.net Despite the lower Cmax, the LNP formulation maintained a prolonged vasodilatory effect. This favorable pharmacokinetic profile is attributed to the gradual dissociation of the treprostinil prodrug from the lipid nanoparticle, followed by its subsequent enzymatic conversion back to the active treprostinil molecule in the lungs. nih.govresearchgate.net This sustained presentation of treprostinil to the lungs and plasma supports the potential for a once- or twice-daily dosing schedule. nih.gov

Table 1: Comparative Pharmacokinetic Profile of Inhaled Treprostinil (TRE) Solution vs. TRE Prodrug-Lipid Nanoparticle (TPD-LNP)

Formulation Relative Plasma Cmax Duration of Effect Mechanism of Action
Inhaled TRE Solution ~10x Higher Short Direct action of treprostinil

Research into Inhalation Delivery Platforms

Inhalation is a primary route being explored for localized and efficient delivery of treprostinil derivatives, with research spanning multiple device technologies to improve therapeutic outcomes. nih.gov

Research has confirmed the feasibility of delivering treprostinil via a pressurized metered-dose inhaler (MDI). nih.gov A study investigating the acute hemodynamic effects, safety, and tolerability of MDI-delivered treprostinil (MDI-TRE) in patients with pre-capillary pulmonary hypertension found the method to be effective and well-tolerated. nih.gov The application of MDI-TRE induced a sustained, pulmonary-selective vasodilation, with hemodynamic improvements comparable to those seen with inhaled nitric oxide and treprostinil administered via an ultrasonic nebulizer. nih.gov The study showed no clinically relevant reduction in systemic vascular resistance or pressure and no significant side effects. nih.gov

Table 2: Hemodynamic Response to MDI-Delivered Treprostinil (MDI-TRE)

Parameter Outcome
Pulmonary Vascular Resistance (PVR) Significant reduction compared to placebo nih.gov
Systemic Vascular Resistance No clinically relevant changes nih.gov
Systemic Pressure No clinically relevant changes nih.gov

Dry powder inhaler (DPI) formulations are being extensively investigated to offer a more convenient alternative to nebulization. nih.gov A significant focus of this research is Treprostinil Palmitil Inhalation Powder (TPIP), a dry powder formulation of the treprostinil ester prodrug, treprostinil palmitil (TP). nih.govnih.gov TPIP is engineered to provide sustained release of treprostinil in the lungs, potentially allowing for a once-daily dosing schedule. nih.govnih.gov

Characterization studies have evaluated the aerosol performance of TPIP using various commercially available, capsule-based DPI devices to select an appropriate inhaler for clinical use. researchgate.net Furthermore, a Phase 2b clinical study of TPIP administered once daily to patients with pulmonary arterial hypertension (PAH) demonstrated significant efficacy. The study, which enrolled 102 patients, met its primary and all key secondary endpoints, showing sustained benefits throughout the 24-hour dosing period. insmed.com

Table 3: Key Efficacy Endpoints from Phase 2b Study of Treprostinil Palmitil Inhalation Powder (TPIP)

Endpoint Result p-value
Placebo-Adjusted Reduction in Pulmonary Vascular Resistance (PVR) 35% <0.001 insmed.com
Placebo-Adjusted Improvement in Six-Minute Walk Distance (6MWD) 35.5 meters 0.003 insmed.com

A separate formulation, which uses fumaryl (B14642384) diketopiperazine (FDKP) as a vehicle for treprostinil, has received FDA approval and is delivered via a DPI device. nih.gov Another DPI formulation of treprostinil is also in development, utilizing a proprietary technology to produce uniform drug particles. nih.gov

Prior to the development of dry powder forms, research focused on nebulized suspensions of treprostinil prodrugs. Treprostinil Palmitil Inhalation Suspension (TPIS) is a formulation of the ester prodrug treprostinil palmitil (TP) developed for delivery as an inhaled suspension. nih.gov TPIS consists of lipid nanoparticles formulated for nebulization, created using a flash-precipitation method. researchgate.net

Studies in animal models were conducted to assess the pharmacodynamic effects of TPIS. In male Sprague-Dawley rats with hypoxia-induced pulmonary hypertension, nose-only inhalation of TPIS inhibited the increase in right ventricular pulse pressure (RVPP) in both a concentration- and time-dependent manner. nih.gov Importantly, repeat daily administration of TPIS for up to 32 days did not show evidence of tachyphylaxis (a diminished response to the drug), which can be observed with continuous infusions of treprostinil. nih.gov This lack of tachyphylaxis is believed to be related to the local vasodilatory effects within the lungs combined with the absence of sustained high plasma concentrations of treprostinil. nih.gov

Table 4: Dose-Response of Nebulized TPIS on Hypoxia-Induced RVPP in Rats

TPIS Concentration Effect
0.25 mM Concentration-dependent inhibition of RVPP increase nih.gov
0.5 mM Concentration-dependent inhibition of RVPP increase nih.gov

A Phase 1 study of TPIS in healthy adults confirmed that it resulted in fewer adverse events compared to inhaled treprostinil at comparable doses. nih.gov

Transdermal Delivery System Research for Treprostinil Derivatives

Transdermal delivery systems for treprostinil derivatives are being explored as a non-invasive method to provide sustained drug administration, potentially improving patient adherence and quality of life. google.comnih.gov The properties of treprostinil, such as its low molecular weight and required dose, make it a suitable candidate for transdermal delivery. nih.gov

Significant research has been directed toward developing an adhesive-type transdermal patch where the treprostinil derivative is embedded directly within the adhesive matrix. nih.govresearchgate.net This design simplifies the patch structure and facilitates drug release.

In one study, a 3²-factorial design was employed to optimize a treprostinil transdermal patch. nih.govresearchgate.net The independent variables were the amount of drug and the concentration of a penetration enhancer, while the dependent variables were the rate of drug release and the transdermal flux. nih.govresearchgate.net The optimization results revealed that the drug amount had a more significant influence on both drug release and flux than the enhancer concentration. researchgate.net

The optimized patch demonstrated favorable pharmaceutical properties, including high drug content (>95%), a suitable surface morphology without drug crystallization, and adequate adhesive properties for painless application and removal. nih.govresearchgate.net Compatibility between the drug and patch excipients was confirmed by Fourier-transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC) indicated that the drug existed in an amorphous state within the patch matrix. nih.govresearchgate.net The system achieved steady drug release through Fickian diffusion and demonstrated effective transdermal delivery. nih.govresearchgate.net

Table 5: Factorial Design for Optimization of Treprostinil Transdermal Patch

Variable Influence on Drug Release & Transdermal Flux
Drug Amount (X1) Highly significant (p < 0.0001) researchgate.net

Diffusion Mechanisms and Release Kinetics from Transdermal Systems

The transdermal delivery of treprostinil, and by extension its prodrugs like Treprostinil-2-yl Treprostinilate Ester, is governed by several key principles of diffusion and release kinetics. The primary goal of a transdermal patch is to deliver the drug from a reservoir, through the skin's layers, and into the bloodstream at a consistent rate. ph-ksp.compulmonaryhypertensionnews.com For this compound, the diffusion process begins with its release from the patch's polymer matrix. As a prodrug, it is designed to be more lipophilic than the parent treprostinil, a characteristic that generally enhances permeation through the lipid-rich stratum corneum, the outermost layer of the skin. nih.gov

Once the prodrug permeates the stratum corneum, it diffuses through the viable epidermis and dermis. These layers contain aqueous environments and, crucially, enzymes such as esterases. nih.gov These cutaneous esterases are responsible for the enzymatic hydrolysis of the ester bond in this compound, converting it into the active treprostinil. This bio-conversion can occur as the prodrug traverses the skin, with the released treprostinil then being absorbed into the dermal microvasculature. Any un-metabolized prodrug that reaches the bloodstream is expected to be rapidly converted to treprostinil by esterases in the blood and liver. ph-ksp.com

The release kinetics of a drug from a transdermal patch can be described by various mathematical models. For transdermal systems, the release often follows Fick's law of diffusion, where the rate of drug release is proportional to the concentration gradient. nih.govmdpi.com Research on transdermal patches containing the parent compound, treprostinil, has shown that the release can be effectively described by the Weibull model, which is suitable for characterizing drug release from matrix-type systems. nih.gov In a study on an adhesive transdermal patch of treprostinil, a steady release profile was observed, which is ideal for maintaining consistent plasma concentrations. nih.gov A steady drug release via Fickian diffusion was noted, with a transdermal delivery rate of approximately 23.26 µg/cm²/h. nih.gov

The following tables illustrate the principles of drug release and the fitting of this data to kinetic models, based on research conducted on a treprostinil transdermal patch. nih.gov While this data is for the parent compound, it provides a foundational understanding of the release kinetics that would be targeted in the design of a patch for this compound.

Table 1: Cumulative Release of Treprostinil from an Optimized Transdermal Patch This interactive table is based on data from a study on a treprostinil transdermal patch and illustrates the expected release profile.

Time (hours) Cumulative Release (%)
2 ~32%
4 ~48%
6 ~58%

Table 2: Mathematical Modeling of Treprostinil Release Kinetics This table, derived from a study on a treprostinil transdermal patch, shows how different kinetic models are used to describe the drug release mechanism. The model with the highest R² value is considered the best fit.

Kinetic Model R² Value
Zero-Order 0.9321
First-Order 0.9854
Higuchi 0.9899
Korsmeyer-Peppas 0.9832

Strategies for Localized and Targeted Drug Delivery

The development of this compound for transdermal administration is, in itself, a strategy for targeted drug delivery. The primary goal is to bypass the gastrointestinal tract and first-pass metabolism in the liver, thereby delivering the drug more directly into the systemic circulation. gsconlinepress.com This transdermal approach is designed to provide continuous and consistent blood levels of treprostinil, which is crucial for the management of conditions like pulmonary arterial hypertension. ph-ksp.compulmonaryhypertensionnews.com

A key aspect of this targeted strategy is the use of an inactive prodrug. By delivering this compound, which is inactive at the site of application, local side effects such as pain and irritation that can occur with subcutaneous infusions of active treprostinil are expected to be mitigated. ph-ksp.com The prodrug is designed to cross the skin barrier and then be converted to the active drug, localizing the therapeutic effect to the systemic circulation and, ultimately, the pulmonary arteries.

Further advanced strategies for localized and targeted delivery of treprostinil are also under investigation, which could potentially be applied to its prodrugs. These include the use of novel carrier systems like liposomes and nanoparticles. For instance, research has been conducted on glucuronic acid-modified liposomes to specifically target the glucose transporter-1 (GLUT-1) which is overexpressed in the pulmonary arterial smooth muscle cells of patients with pulmonary arterial hypertension. researchgate.net This approach aims to increase the concentration of the drug at its site of action, enhancing its efficacy and reducing systemic side effects. researchgate.net

Another area of research involves the use of lipid nanoparticles for inhaled delivery of treprostinil prodrugs. While this is a different route of administration, the principle of using a nanoparticle carrier to control the release and targeting of the drug is relevant. These nanoparticles can be engineered to release the drug over a prolonged period, which could be adapted for transdermal systems to further refine the release profile of this compound.

The overarching strategy for this compound is to use the skin as a portal for systemic delivery, with the prodrug design providing a form of passive targeting away from the local application site and towards the systemic circulation where the active drug is needed.

Computational and Theoretical Molecular Investigations

Molecular Modeling of Treprostinil (B120252) Ester Interactions with Biological Targets (e.g., esterases)

The primary biological activation of an ester prodrug such as Treprostinil-2-yl Treprostinilate Ester is expected to occur via enzymatic hydrolysis mediated by esterases, releasing two molecules of active treprostinil. Molecular modeling, specifically molecular docking, can simulate the interaction between the prodrug and the active site of relevant human esterases (e.g., carboxylesterases).

The process of molecular modeling for this interaction would involve:

Homology Modeling: If the crystal structure of the specific target esterase is not available, a homology model would be constructed based on the amino acid sequence and known structures of related enzymes.

Ligand and Receptor Preparation: The 3D structure of this compound would be generated and energetically minimized. The receptor (esterase) structure would be prepared by adding hydrogen atoms and assigning appropriate charges.

Molecular Docking Simulations: Docking algorithms would be used to predict the preferred binding orientation of the treprostinil ester within the esterase's active site. These simulations would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the prodrug and the amino acid residues of the enzyme.

It is hypothesized that the ester linkage of this compound would position itself near the catalytic triad (B1167595) (e.g., Ser-His-Asp) of the esterase active site, facilitating nucleophilic attack by the serine residue and subsequent hydrolysis. The bulky nature of the two treprostinil moieties would likely influence the binding affinity and the rate of hydrolysis compared to smaller treprostinil esters.

In Silico Prediction of Physicochemical Attributes Relevant to Prodrug Behavior

The behavior of a prodrug is heavily influenced by its physicochemical properties. Various computational models can predict these attributes for this compound. These predictions are crucial for estimating its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical PropertyPredicted ValueImplication for Prodrug Behavior
Molecular Weight~762.9 g/molHigh molecular weight may limit passive diffusion across membranes.
LogP (Octanol-Water Partition Coefficient)~6.8Increased lipophilicity compared to treprostinil (LogP ~3.2), potentially enhancing membrane permeability and distribution into fatty tissues.
Topological Polar Surface Area (TPSA)~124 ŲReduced polarity compared to two separate treprostinil molecules, which could improve oral absorption.
Aqueous SolubilityLowThe high lipophilicity is expected to result in low aqueous solubility, potentially requiring specific formulation strategies.
Number of Hydrogen Bond Donors2Fewer hydrogen bond donors than two separate treprostinil molecules, which may favor passive transport across biological membranes.
Number of Hydrogen Bond Acceptors10Sufficient acceptors for interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Studies

QSAR and SMR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or metabolic fate, respectively. For a novel compound like this compound, these models, built upon data from other prostacyclin analogues and their esters, could offer predictive insights.

A hypothetical QSAR study for a series of treprostinil ester prodrugs could aim to correlate physicochemical descriptors with the rate of hydrolysis by esterases. The goal would be to identify the optimal balance between stability in the gastrointestinal tract and efficient cleavage to the active drug in the target tissue.

A hypothetical SMR study would focus on predicting the metabolic stability of the ester bond. By analyzing a dataset of related ester prodrugs, a model could be developed to predict the rate of hydrolysis based on descriptors such as the steric hindrance around the ester bond and the electronic properties of the neighboring atoms.

Hypothetical QSAR Model for Ester Hydrolysis Rate
CompoundSteric Hindrance Descriptor (S)Electronic Descriptor (E)Predicted Hydrolysis Rate (k_hyd)
Treprostinil Methyl Ester1.20.3High
Treprostinil Ethyl Ester1.50.25Moderate-High
Treprostinil Isopropyl Ester2.10.2Moderate
This compound4.5 (High)0.15 (Low)Predicted Low

The hypothetical QSAR data suggests that the significant steric bulk of the two treprostinil molecules in this compound would likely result in a slower rate of enzymatic hydrolysis compared to smaller alkyl esters of treprostinil. This could potentially lead to a more sustained release of the active drug.

Advanced Analytical Methodologies for Treprostinil 2 Yl Treprostinilate Ester

Chromatographic Techniques for Separation and Quantification in Complex Matrices

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstones for the separation and quantification of Treprostinil-2-yl Treprostinilate Ester. These techniques offer high resolution and sensitivity, which are critical when dealing with complex matrices such as plasma or tissue homogenates. Reversed-phase chromatography is commonly employed, utilizing a C18 or C8 stationary phase. The mobile phase typically consists of an aqueous component (often with a pH-adjusting buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution is generally preferred to achieve optimal separation of the parent compound from its metabolites and endogenous interferences. For quantification, UV detection at a suitable wavelength or, more commonly, tandem mass spectrometry (LC-MS/MS) is used for its superior selectivity and sensitivity.

Table 1: Illustrative HPLC/UPLC Chromatographic Conditions for this compound Analysis

Parameter Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 5 minutes
Column Temperature 40 °C
Injection Volume 5 µL

| Detector | Tandem Mass Spectrometer |

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular framework. ¹H NMR would reveal the chemical shifts, coupling constants, and integration of protons, allowing for the assignment of the various hydrogen atoms within the molecule, including those on the prostacyclin backbone and the ester linkage. ¹³C NMR would provide insights into the carbon skeleton. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the esterification site.

Infrared (IR) spectroscopy complements NMR data by identifying key functional groups. The presence of a strong carbonyl (C=O) stretching vibration would confirm the ester group, while broad O-H stretching would indicate the presence of the carboxylic acid and alcohol functionalities within the two treprostinil (B120252) moieties.

Table 2: Expected Spectroscopic Data for this compound

Technique Key Expected Signals/Features
¹H NMR - Signals for aromatic protons of the benzindene core. - Protons adjacent to the ester and ether linkages. - Complex multiplets for the aliphatic side chains.
¹³C NMR - Carbonyl carbon signal for the ester. - Signals for the carboxylic acid carbon. - Aromatic and aliphatic carbon signals.

| IR Spectroscopy | - Strong C=O stretch for the ester group (~1735 cm⁻¹). - Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). - C-O stretching vibrations. |

Mass Spectrometry-Based Approaches for Characterization and Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the characterization of this compound and the identification of its metabolites. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, allows for the accurate mass measurement of the parent ion, which aids in confirming its elemental composition.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent molecule. The resulting fragmentation pattern provides a structural fingerprint of the compound. For this compound, characteristic fragmentation would likely involve the cleavage of the ester bond, yielding ions corresponding to treprostinil and its derivatives. This information is crucial for metabolite identification, where biotransformations such as hydroxylation, glucuronidation, or hydrolysis of the ester bond would result in predictable mass shifts from the parent compound.

Table 3: Potential Metabolites of this compound and their Mass Shifts

Metabolite Type Biotransformation Expected Mass Shift
Hydrolyzed Metabolite Hydrolysis of the ester bond + H₂O
Hydroxylated Metabolite Addition of a hydroxyl group + 16 Da

| Glucuronide Conjugate | Addition of glucuronic acid | + 176 Da |

Stress Testing and Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential for evaluating the intrinsic stability of this compound and for identifying potential degradation products. These studies involve subjecting the compound to harsh conditions that accelerate its decomposition. The typical stress conditions include exposure to acidic, basic, oxidative, thermal, and photolytic environments. The primary degradation pathway for this molecule is expected to be the hydrolysis of the ester linkage, which would be significantly accelerated under acidic and basic conditions, yielding treprostinil. Other potential degradation pathways could involve oxidation of the alcohol groups or other structural rearrangements. The degradation products are then identified and characterized using techniques like LC-MS/MS. This information is vital for developing stable formulations and establishing appropriate storage conditions.

Table 4: Summary of Forced Degradation Conditions and Expected Degradants

Stress Condition Typical Reagents/Conditions Expected Primary Degradation Product
Acidic Hydrolysis 0.1 M HCl, heat Treprostinil
Basic Hydrolysis 0.1 M NaOH, heat Treprostinil
Oxidation 3% H₂O₂, room temperature Oxidized derivatives of the parent compound and/or Treprostinil
Thermal Degradation Dry heat, e.g., 80 °C Various degradation products

| Photodegradation | Exposure to UV/Vis light | Photolytic degradation products |

Impurity Profiling and Control Strategies in Synthesis and Formulation

A thorough understanding and control of impurities are critical for ensuring the safety and efficacy of any pharmaceutical compound. For this compound, impurities can arise from various sources, including the synthesis process (e.g., unreacted starting materials, by-products, reagents) and degradation during formulation and storage.

Impurity profiling involves the use of high-resolution chromatographic and spectroscopic techniques to detect, identify, and quantify these impurities. Control strategies are then implemented to limit their presence in the final product. These strategies include optimizing the synthetic route to minimize the formation of by-products, implementing effective purification steps, and developing stable formulations. Specifications for acceptable levels of identified and unidentified impurities are established based on regulatory guidelines.

Table 5: Potential Impurities in this compound

Impurity Type Potential Source
Starting Material Unreacted Treprostinil
By-product Isomers or side-reaction products from the esterification process
Degradant Treprostinil (from hydrolysis)

| Reagent-related | Residual solvents or catalysts from synthesis |

Future Directions in Treprostinil Ester Research

Exploration of Novel Ester Linkages and Cleavable Prodrug Designs

One promising area is the development of self-immolative linkers. These are designed to cleave from the drug in response to a specific biological trigger, such as an enzyme or a change in pH, initiating a cascade that releases the active treprostinil (B120252). researchgate.net This approach allows for more precise control over where and when the drug becomes active. Research into various linker chemistries, including those based on urethanes, carbonates, or imides, could be applied to treprostinil to create a diverse library of prodrugs with different release profiles. researchgate.net

Another avenue of exploration is the creation of "pro-prodrugs" or "double prodrugs". nih.gov This strategy involves creating a more stable initial prodrug that undergoes a site-specific enzymatic reaction to reveal a second, less stable prodrug. nih.gov This second prodrug then chemically hydrolyzes to release the active treprostinil. nih.gov This multi-step activation can enhance stability during administration and circulation while ensuring targeted release. nih.gov

The table below illustrates hypothetical novel ester linkages that could be explored for treprostinil prodrugs, based on established cleavable linker technologies.

Linker TypeCleavage TriggerPotential Advantage for Treprostinil Prodrugs
Enzyme-labile EsterEsterases (e.g., Carboxylesterases)Utilizes endogenous enzymes for predictable release in plasma or target tissues. nih.gov
pH-sensitive EsterAcidic environment (e.g., tumors, lysosomes)Enables targeted release in specific cellular compartments or diseased tissues.
Disulfide LinkerGlutathione (high intracellular concentration)Facilitates intracellular drug release, potentially enhancing cellular effects. researchgate.net
β-glucuronide Linkerβ-glucuronidase (elevated in some tumors)Offers a mechanism for tumor-targeted delivery of treprostinil.

Integration with Emerging Drug Delivery Technologies beyond Current Approaches

While formulations like dry powder inhalers represent a significant step forward, the next generation of treprostinil ester prodrugs could be paired with even more advanced drug delivery systems. The goal is to achieve greater spatial and temporal control over drug release, maximizing therapeutic benefit.

One area of intense interest is the use of nanotechnology. sciensage.info Treprostinil ester prodrugs could be encapsulated within nanoparticles, liposomes, or polymeric micelles. These nanocarriers can be engineered to have specific sizes and surface properties that allow them to accumulate in target tissues, such as inflamed lung vasculature. Furthermore, the polymer-drug conjugates themselves can be designed to self-assemble into well-defined nanostructures, such as nanofibers, creating a drug-rich core that is protected by a hydrophilic shell. nih.gov This approach can enhance colloidal stability and control the release of the drug over extended periods. nih.gov

Another emerging technology is the development of smart hydrogels. These are polymer networks that can be loaded with a treprostinil ester prodrug and designed to release the drug in response to specific physiological stimuli, such as temperature, pH, or the presence of certain enzymes. Such systems could be implanted or injected to provide very long-term, localized delivery of treprostinil, potentially reducing the need for frequent dosing.

The table below outlines some emerging delivery technologies and their potential application to treprostinil ester prodrugs.

Delivery TechnologyMechanism of ActionPotential Application for Treprostinil Esters
Polymeric NanoparticlesEncapsulation and controlled release; can be surface-modified for targeting.Targeted delivery to pulmonary endothelial cells, reducing systemic exposure.
LiposomesEncapsulation of hydrophilic or lipophilic drugs; can be engineered for stealth and targeting.Enhanced delivery of treprostinil esters to specific cell types and prolonged circulation time.
Supramolecular Self-AssemblyProdrugs designed to form nanostructures (e.g., nanofibers) in aqueous solution. nih.govHigh drug loading and sustained release at the site of administration. nih.gov
Stimuli-responsive HydrogelsPolymer matrix that swells or degrades in response to physiological cues to release the drug.Long-acting, localized delivery of treprostinil following implantation or injection.
Implantable Drug Delivery SystemsDevices like programmable intravascular pumps for continuous infusion. nih.govProvides a safe and effective alternative to external pumps for long-term treprostinil delivery. nih.gov

Mechanistic Studies on the Long-term Biological Effects of Sustained Local Release in Pre-clinical Models

A key advantage of ester prodrugs and advanced delivery systems is the potential for sustained, localized release of treprostinil. However, the long-term biological consequences of this continuous local exposure are not fully understood. Future research must include detailed mechanistic studies in pre-clinical models to elucidate these effects.

These studies would need to go beyond simple efficacy measures. For instance, researchers could investigate how sustained local treprostinil delivery affects gene expression in pulmonary vascular cells. It is known that treprostinil can mitigate fibroblast proliferation and collagen deposition, but the long-term impact on these processes with continuous local delivery needs further exploration. nih.gov There is also evidence that treprostinil's effects are not solely mediated by the prostacyclin (IP) receptor, with the EP2 and DP1 receptors also playing a role in reducing inflammation and fibrosis. nih.gov Mechanistic studies could clarify the relative importance of these receptors in the context of sustained local release.

Furthermore, it will be crucial to assess the potential for receptor desensitization or downregulation over time. Continuous stimulation of prostacyclin receptors could, in theory, lead to a diminished cellular response. Pre-clinical models would allow for the investigation of this possibility and the determination of optimal release kinetics to maintain therapeutic efficacy over the long term. Such studies have been conducted for various formulations of treprostinil, demonstrating sustained clinical benefits and survival over several years in patients with pulmonary hypertension. nih.govresearchgate.net

Applications of Treprostinil Esters as Research Probes or Tools

Beyond their therapeutic potential, treprostinil esters can also be valuable research tools. By modifying the promoiety of the ester, researchers can create probes to investigate the biology of prostacyclin receptors and the pathophysiology of diseases like pulmonary arterial hypertension.

For example, a treprostinil ester could be synthesized with a "clickable" chemical handle. This would allow for the attachment of a fluorescent dye or a biotin (B1667282) tag. nih.gov Such a probe could be used to visualize the distribution of the prodrug in tissues and cells, track its uptake and cleavage, and identify the specific cell types that are targeted. This information would be invaluable for optimizing drug delivery and understanding the mechanism of action.

Furthermore, photo-activatable treprostinil esters could be developed. These would be inert until exposed to light of a specific wavelength, at which point they would release the active treprostinil. This would give researchers precise spatial and temporal control over drug release, allowing them to study the acute effects of treprostinil on specific cells or tissues with a high degree of precision.

Overcoming Remaining Challenges in Prodrug Design and Delivery for Prostanoids

Despite the promise of treprostinil esters, several challenges remain in the design and delivery of prodrugs for prostanoids. Addressing these hurdles will be critical for the successful clinical translation of next-generation therapies.

One major challenge is achieving the optimal balance between stability and cleavage. sciensage.info The prodrug must be stable enough to reach its target but labile enough to release the active drug at a therapeutically relevant rate. nih.gov This requires careful selection of the ester linkage and a thorough understanding of the enzymatic and chemical environment in the target tissue.

Another challenge is minimizing inter-patient variability. The activity of enzymes that cleave ester prodrugs, such as carboxylesterases, can vary significantly between individuals. This can lead to differences in drug exposure and response. Future research may focus on developing prodrugs that are cleaved by less variable enzymes or that have multiple cleavage pathways, making their activation more predictable. The integration of artificial intelligence-driven predictive models and precision medicine could help tailor prodrug designs to individual patient profiles. sciensage.info

Finally, the complexity of synthesis and manufacturing can be a barrier to the development of novel prodrugs. sciensage.info The synthetic routes for complex esters and their integration into advanced delivery systems must be scalable and cost-effective to be commercially viable. A focus on sustainable and efficient synthetic methodologies will be crucial for the future of prostanoid prodrug research. sciensage.info

常见问题

Q. What frameworks are effective for critically evaluating methodological limitations in Treprostinil ester research?

  • Methodology : Apply the TRIPOD (Transparent Reporting of a Multivariable Prediction Model) checklist for predictive studies or STROBE for observational designs. Quantify limitations (e.g., "Sample size provided 80% power to detect a 15% efficacy difference") and propose follow-up experiments (e.g., dose-escalation trials) .

Tables for Key Experimental Parameters

Parameter Optimal Condition Contribution to Yield Reference
Catalyst Concentration1.5 wt%77.582%
Reaction Temperature60°C12.341%
Oil/Methanol Molar Ratio1:68.926%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。